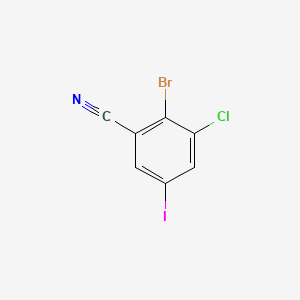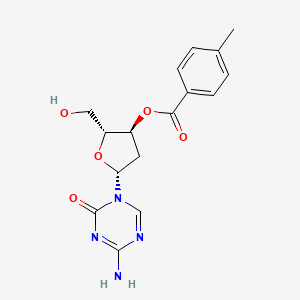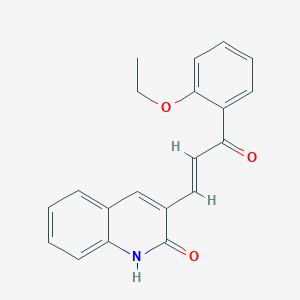
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and (S)-1-phenylethylamine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new diagnostic tools and therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5-methylpyridin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-ethoxypyridin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride
Uniqueness
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
1956434-78-8 |
|---|---|
Formule moléculaire |
C8H13ClN2O |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
Clé InChI |
SKJVRWVWDMKPFB-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C(C=C1)OC)N.Cl |
SMILES canonique |
CC(C1=NC=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)




![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)


![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)



